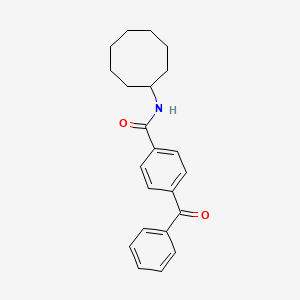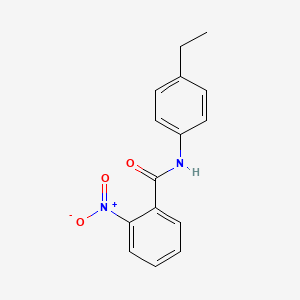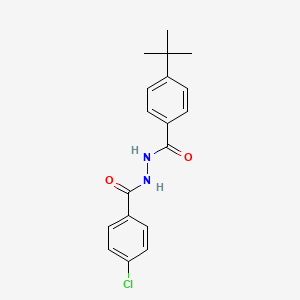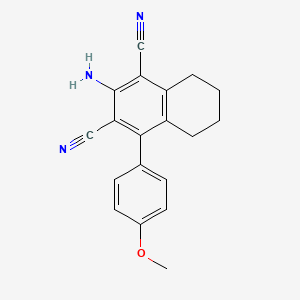![molecular formula C15H16N2O4S B5721811 N-(4-methoxyphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5721811.png)
N-(4-methoxyphenyl)-4-[(methylsulfonyl)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenyl)-4-[(methylsulfonyl)amino]benzamide, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase inhibitors (HDACi). It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and infectious diseases.
Mécanisme D'action
N-(4-methoxyphenyl)-4-[(methylsulfonyl)amino]benzamide exerts its pharmacological effects by inhibiting HDACs, particularly HDAC1 and HDAC3. HDACs are enzymes that are involved in the regulation of gene expression by removing acetyl groups from histones. By inhibiting HDACs, N-(4-methoxyphenyl)-4-[(methylsulfonyl)amino]benzamide promotes the acetylation of histones, leading to changes in gene expression that can inhibit cancer cell growth and survival. N-(4-methoxyphenyl)-4-[(methylsulfonyl)amino]benzamide also induces the expression of tumor suppressor genes, such as p21 and p53, which are involved in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-4-[(methylsulfonyl)amino]benzamide has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. It also inhibits angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. N-(4-methoxyphenyl)-4-[(methylsulfonyl)amino]benzamide has been shown to induce the expression of tumor suppressor genes, such as p21 and p53, which are involved in cell cycle arrest and apoptosis. N-(4-methoxyphenyl)-4-[(methylsulfonyl)amino]benzamide also inhibits the expression of genes that promote cancer cell growth and survival, such as Bcl-2 and survivin.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-methoxyphenyl)-4-[(methylsulfonyl)amino]benzamide has several advantages as a research tool, including its specificity for HDAC1 and HDAC3, its ability to induce changes in gene expression, and its potential therapeutic applications in cancer treatment. However, there are also some limitations to its use in lab experiments, including its potential toxicity and off-target effects, as well as the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several potential future directions for research on N-(4-methoxyphenyl)-4-[(methylsulfonyl)amino]benzamide, including:
1. Further studies to elucidate its mechanism of action and identify potential biomarkers for its therapeutic efficacy.
2. Development of new formulations and delivery methods to improve its pharmacokinetic properties and reduce toxicity.
3. Investigation of its potential therapeutic applications in other diseases, such as neurodegenerative disorders and infectious diseases.
4. Combination therapy with other drugs to enhance its anti-cancer effects and overcome drug resistance.
5. Development of new HDAC inhibitors with improved efficacy and safety profiles.
Méthodes De Synthèse
N-(4-methoxyphenyl)-4-[(methylsulfonyl)amino]benzamide can be synthesized through a multi-step process involving the reaction of 4-methoxybenzoyl chloride with methylsulfonyl chloride, followed by the reaction of the resulting intermediate with 4-aminophenol. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Applications De Recherche Scientifique
N-(4-methoxyphenyl)-4-[(methylsulfonyl)amino]benzamide has been widely studied for its potential therapeutic applications in cancer treatment. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including leukemia, lymphoma, breast, lung, and prostate cancer. N-(4-methoxyphenyl)-4-[(methylsulfonyl)amino]benzamide exerts its anti-cancer effects by inhibiting HDACs, which are enzymes that regulate gene expression by removing acetyl groups from histones. By inhibiting HDACs, N-(4-methoxyphenyl)-4-[(methylsulfonyl)amino]benzamide promotes the acetylation of histones, leading to changes in gene expression that can inhibit cancer cell growth and survival.
Propriétés
IUPAC Name |
4-(methanesulfonamido)-N-(4-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-21-14-9-7-12(8-10-14)16-15(18)11-3-5-13(6-4-11)17-22(2,19)20/h3-10,17H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IENNRRYIUCKONI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-4-[(methylsulfonyl)amino]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(benzylamino)-1-cyclohexylidene-2-oxoethyl]benzamide](/img/structure/B5721733.png)


phosphinic acid](/img/structure/B5721762.png)

![2-(3,4-dimethylphenoxy)-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5721779.png)
![N'-[(4-chlorophenyl)sulfonyl]-N-(4-hydroxyphenyl)ethanimidamide](/img/structure/B5721787.png)
![N'-{[2-(2-chlorophenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5721793.png)

![2-chloro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5721818.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-phenylglycinamide](/img/structure/B5721827.png)
![2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl 2-[1-(4-chlorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5721833.png)
